molecular formula C22H40N2O2 B14218718 N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627521-81-7

N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B14218718
CAS No.: 627521-81-7
M. Wt: 364.6 g/mol
InChI Key: HJDZNLIQGWRXKT-UHFFFAOYSA-N
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Description

N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is a chemical compound that belongs to the class of diamines It features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, linked to an undecyl chain through an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2,3-dimethoxybenzyl chloride with undecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for studying receptor interactions.

    Medicine: It could be investigated for its pharmacological properties, such as its potential as an antimicrobial or anticancer agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl ring may facilitate binding to specific sites, while the amine groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions on the phenyl ring but with a different overall structure.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with methoxy substitutions and a different core structure.

Uniqueness

N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a long undecyl chain and diamine functionality, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

627521-81-7

Molecular Formula

C22H40N2O2

Molecular Weight

364.6 g/mol

IUPAC Name

N'-[(2,3-dimethoxyphenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C22H40N2O2/c1-4-5-6-7-8-9-10-11-12-16-23-17-18-24-19-20-14-13-15-21(25-2)22(20)26-3/h13-15,23-24H,4-12,16-19H2,1-3H3

InChI Key

HJDZNLIQGWRXKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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